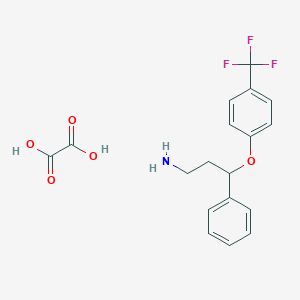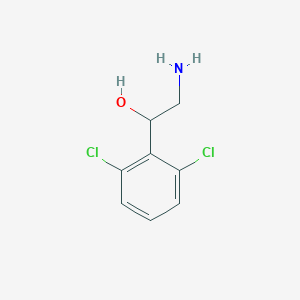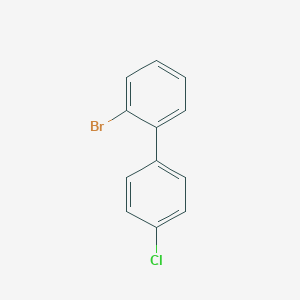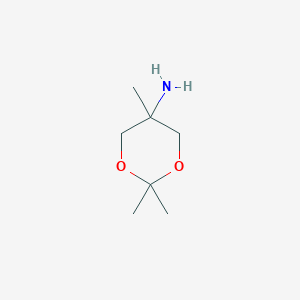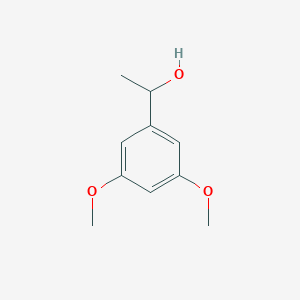![molecular formula C11H8ClN3 B169616 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline CAS No. 144588-49-8](/img/structure/B169616.png)
9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline
Übersicht
Beschreibung
9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that has been extensively researched for its potential applications in various fields of science. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which can lead to the suppression of tumor growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline in lab experiments is its low toxicity profile. This compound has been found to have a low risk of side effects, making it a safer alternative to other compounds that are currently used in research. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are many future directions for research on 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential applications. Additionally, further research could be conducted to explore the potential use of this compound in other fields, such as agriculture and environmental science.
In conclusion, 9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline is a promising compound that has shown potential in various fields of scientific research. Its low toxicity profile and wide range of applications make it a valuable candidate for further research and development. With continued research, this compound could have a significant impact on the development of new drugs and the understanding of various diseases.
Wissenschaftliche Forschungsanwendungen
9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline has a wide range of scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
144588-49-8 |
|---|---|
Produktname |
9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline |
Molekularformel |
C11H8ClN3 |
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline |
InChI |
InChI=1S/C11H8ClN3/c1-6-4-8(12)10-9(14-6)3-2-7-5-13-15-11(7)10/h2-5H,1H3,(H,13,15) |
InChI-Schlüssel |
BYRQEFLGVZSZIY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)Cl |
Kanonische SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2NN=C3)Cl |
Synonyme |
9-chloro-7-Methyl-1H-pyrazolo[3,4-f]quinoline |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


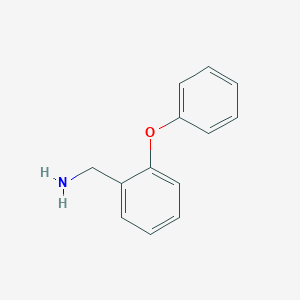

![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)
